Oxyphencyclimine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Neuromuscular Transmission:

Oxyphencyclimine acts by blocking the action of acetylcholine, a neurotransmitter crucial for muscle movement. Researchers can utilize this property to study neuromuscular transmission in animal models. By observing the effects of oxyphencyclimine on muscle function, scientists can gain insights into the mechanisms of neuromuscular disorders like myasthenia gravis [].

Investigating Cognitive Function:

Acetylcholine also plays a role in learning and memory. Studies have explored the use of oxyphencyclimine to induce a temporary state of amnesia in research participants. This can help scientists understand the role of cholinergic systems in memory formation and retrieval [].

Researching Parkinson's Disease:

Oxyphencyclimine's anticholinergic effects can worsen some Parkinson's disease symptoms. Therefore, some research investigates its potential to induce models of Parkinsonism in animals. This allows scientists to study the disease and test potential treatments [].

Investigating Anticonvulsant Properties:

Limited research suggests oxyphencyclimine might possess some anticonvulsant properties. Studies have explored its use as an adjunctive therapy alongside other medications for epilepsy. However, more research is needed to confirm these findings [].

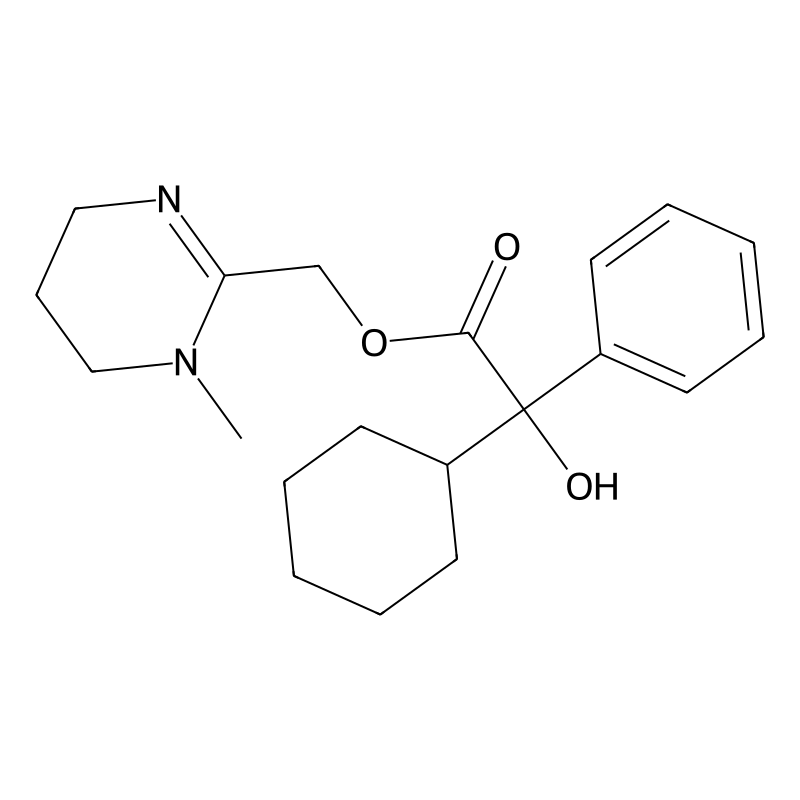

Oxyphencyclimine is a synthetic anticholinergic agent primarily used for its antispasmodic and antisecretory properties in the gastrointestinal tract. It functions as a muscarinic receptor antagonist, blocking the action of acetylcholine at muscarinic receptors, which are critical for various physiological processes. The chemical formula of oxyphencyclimine is CHNO, with a molar mass of approximately 344.45 g/mol . This compound is categorized under organic compounds known as hydropyrimidines, which contain a hydrogenated pyrimidine ring .

Oxyphencyclimine exerts its effect by competitively binding to muscarinic receptors in the gastrointestinal tract. These receptors normally bind to acetylcholine, a neurotransmitter that stimulates muscle contractions. By blocking acetylcholine's binding, Oxyphencyclimine relaxes smooth muscle in the stomach and intestines, reducing spasms and pain associated with peptic ulcers [2].

Physical and Chemical Properties

- Melting point: 159-162 °C [4]

- Solubility: Slightly soluble in water, freely soluble in alcohol and chloroform [4]

- pKa: Not readily available

Oxyphencyclimine can cause a range of side effects due to its anticholinergic properties. These include dry mouth, constipation, blurred vision, urinary retention, and dizziness [2]. In severe cases, it can lead to confusion, hallucinations, and delirium, particularly in older adults [2]. Due to these side effects and the availability of safer alternatives, Oxyphencyclimine is not widely used in modern medical practice.

Note:

The synthesis of oxyphencyclimine involves several key reactions:

- Pinner Reaction: The reaction of chloroacetonitrile with methanol and hydrogen chloride produces an iminoether.

- Condensation: This iminoether then condenses with 3-methylaminopropylamine to yield a tetrahydropyrimidine.

- Displacement Reaction: Finally, displacement of the halogen with the sodium salt leads to the formation of oxyphencyclimine .

These reactions highlight the complexity involved in synthesizing this compound, emphasizing its synthetic nature.

Oxyphencyclimine exhibits significant biological activity as an antimuscarinic agent. It binds to and blocks all three types of muscarinic acetylcholine receptors (M-1, M-2, and M-3), leading to various physiological effects:

- Antispasmodic Effect: It relaxes smooth muscle in the gastrointestinal tract, alleviating spasms.

- Antisecretory Action: By inhibiting vagally mediated reflexes, it reduces gastric acid secretion .

- Clinical Uses: Oxyphencyclimine has been employed in treating peptic ulcer disease and gastrointestinal spasms due to its ability to modulate smooth muscle activity .

The synthesis of oxyphencyclimine can be summarized as follows:

- Starting Material: Chloroacetonitrile is used as the base compound.

- Reagents: Methanol and hydrogen chloride are added to initiate the Pinner reaction.

- Intermediate Formation: The resulting iminoether undergoes condensation with 3-methylaminopropylamine.

- Final Product: The final step involves the displacement of halogen to yield oxyphencyclimine .

This multi-step synthesis underscores the intricate chemical transformations required to produce this compound.

Oxyphencyclimine is primarily utilized in:

- Gastrointestinal Disorders: It is prescribed for conditions such as peptic ulcers and gastrointestinal spasms due to its antispasmodic properties.

- Pharmaceutical Formulations: It may be found in various formulations aimed at alleviating gastrointestinal discomfort .

The compound's effectiveness in these applications makes it a valuable therapeutic agent.

Oxyphencyclimine's interactions primarily involve its binding to muscarinic receptors. Studies indicate that it effectively inhibits acetylcholine's action, leading to reduced gastrointestinal motility and secretion. This mechanism is crucial for its therapeutic effects in treating functional gastrointestinal disorders . Additionally, research into potential drug interactions is essential for ensuring patient safety and efficacy during treatment.

Several compounds exhibit similar pharmacological properties to oxyphencyclimine. Here are a few notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Atropine | CHNO | Antimuscarinic agent | Naturally occurring alkaloid |

| Scopolamine | CHNO | Motion sickness treatment | Central nervous system effects |

| Hyoscyamine | CHNO | Antispasmodic and analgesic | Derived from nightshade plants |

Uniqueness of Oxyphencyclimine

Oxyphencyclimine stands out due to its specific structural configuration as a hydropyrimidine derivative, which contributes to its unique pharmacological profile. Unlike atropine or scopolamine, which are derived from natural sources, oxyphencyclimine is entirely synthetic, allowing for more controlled production and potentially fewer side effects associated with plant-derived compounds .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.7

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Oxyphencyclimine is a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AA - Synthetic anticholinergics, esters with tertiary amino group

A03AA01 - Oxyphencyclimine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM1 [HSA:1128] [KO:K04129]

Other CAS

Wikipedia

Use Classification

Dates

2: Cai H, Vigh G. Capillary electrophoretic separation of weak base enantiomers using the single-isomer heptakis-(2,3-dimethyl-6-sulfato)-beta-cyclodextrin as resolving agent and methanol as background electrolyte solvent. J Pharm Biomed Anal. 1998 Dec;18(4-5):615-21. PubMed PMID: 9919962.

3: Waelbroeck M, Camus J, Tastenoy M, Mutschler E, Strohmann C, Tacke R, Schjelderup L, Aasen A, Lambrecht G, Christophe J. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. Eur J Pharmacol. 1992 Sep 1;227(1):33-42. PubMed PMID: 1426023.

4: Jensen JL, Brodin P, Berg T, Aars H. Parotid secretion of fluid, amylase and kallikrein during reflex stimulation under normal conditions and after acute administration of autonomic blocking agents in man. Acta Physiol Scand. 1991 Nov;143(3):321-9. PubMed PMID: 1722939.

5: Schjelderup L, Kozlowski MR, Weissman A, Aasen AJ. Antimuscarinic effects of (R)- and (S)- oxyphencyclimine hydrochloride. Pharm Res. 1988 Apr;5(4):236-7. PubMed PMID: 3247303.

6: Ebeid MY, Moussa BA, Abdel Malak AA. Analysis of some antispasmodic drugs: oxyphencyclimine and glycopyrronium bromide. Pharm Weekbl Sci. 1986 Oct 17;8(5):252-8. PubMed PMID: 3786107.

7: Morón F, Pena C, Cuesta E, Mózsik G, Jávor T. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats. Acta Physiol Hung. 1984;64(3-4):247-52. PubMed PMID: 6532117.

8: Goldenberg MM, Moore RB. Effect of nolinium bromide, cimetidine, and oxyphencyclimine on gastric hypersecretion induced by some secretagogues in the rat. Arch Int Pharmacodyn Ther. 1980 Sep;247(1):163-76. PubMed PMID: 7004367.

9: Heathcote BV, Parry M. Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs. Scand J Gastroenterol Suppl. 1980;66:15-26. PubMed PMID: 6113681.

10: Andersson S, Axelsson U, Sandström I. [Ocular side-effects in peroral treatment with anticholinergic agents]. Lakartidningen. 1979 Oct 17;76(42):3645-7. Swedish. PubMed PMID: 393924.